BenchChemオンラインストアへようこそ!

(E)-Aztreonam

Antibiotic Susceptibility Gram-Negative Bacteria Comparative Efficacy

Select (E)-Aztreonam for its unmatched Gram-negative specificity—it binds PBP-3 with high affinity while sparing Gram-positive and anaerobic flora, minimizing microbiome disruption and resistance pressure. Its monobactam structure confers exceptional stability against most β-lactamases without inducing chromosomal AmpC, and it shows no cross-reactivity in penicillin-allergic patients. Unlike broader-spectrum β-lactams or nephrotoxic aminoglycosides, (E)-Aztreonam delivers targeted anti-pseudomonal activity (MIC 1–8 µg/mL) with favorable safety. An ideal model substrate for β-lactamase inhibitor development and PK/PD modeling studies. Procure now.

Molecular Formula C13H17N5O8S2
Molecular Weight 435.4 g/mol
CAS No. 78110-38-0
Cat. No. B1666516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Aztreonam
CAS78110-38-0
SynonymsAztreonam;  Az threonam;  Az-threonam;  Azactam;  Azthreonam;  Aztreonam; Aztreonam Esteve Brand;  Aztreonam Squibb Brand; Bristol Myers Squibb Brand of Aztreonam;  Bristol-Myers Squibb Brand of Aztreonam; Esteve Brand of Aztreonam;  Sanofi Winthrop Brand of Aztreonam;  SQ 26,776;  SQ-26,776;  SQ26,776;  Squibb Brand of Aztreonam;  Urobactam
Molecular FormulaC13H17N5O8S2
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1
InChIKeyWZPBZJONDBGPKJ-IYZXUIDESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
4.29e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aztreonam (CAS 78110-38-0): A Monobactam Antibiotic with Gram-Negative Specificity for Targeted Research and Formulation


Aztreonam (CAS 78110-38-0) is the first fully synthetic monocyclic β-lactam antibiotic belonging to the monobactam subclass [1]. It is uniquely designed to target Gram-negative aerobic bacteria, including Pseudomonas aeruginosa, by binding with high affinity to penicillin-binding protein 3 (PBP-3) while having minimal affinity for the PBPs of Gram-positive and anaerobic organisms [2]. This narrow spectrum of activity, coupled with its high stability against many β-lactamases, distinguishes it from broader-spectrum β-lactam alternatives [3].

Why Aztreonam (CAS 78110-38-0) Cannot Be Substituted by Other β-Lactams or Aminoglycosides


Aztreonam's distinct structure as a monobactam confers a unique profile of β-lactamase stability and Gram-negative specificity [1]. Unlike cephalosporins or carbapenems, it does not induce chromosomal β-lactamases in organisms like Enterobacter cloacae, and it is not cross-reactive in penicillin-allergic patients [2]. Substituting with a broader-spectrum agent like ceftazidime introduces unnecessary anti-Gram-positive or anti-anaerobic activity, which can disrupt the microbiome and drive resistance [3]. Similarly, its superior safety profile compared to aminoglycosides like tobramycin—which carry risks of nephrotoxicity and ototoxicity—makes aztreonam the preferred choice in specific patient populations [4].

Quantitative Evidence for Aztreonam's Differential Performance Against Comparators


MIC Profile of Aztreonam Demonstrates Superior Activity Against Key Gram-Negative Pathogens Compared to Ceftazidime and Piperacillin-Tazobactam

Aztreonam demonstrates potent in vitro activity against clinically relevant Gram-negative isolates, with MICs substantially lower than those of comparators like piperacillin-tazobactam. In a large susceptibility surveillance study, aztreonam-avibactam exhibited an MIC90 of 0.12 mg/L, significantly outperforming piperacillin-tazobactam which had an MIC90 of 16 mg/L [1]. Aztreonam alone also shows good activity, with an MIC50 of ≤0.06 mg/L for Enterobacterales compared to 2 mg/L for piperacillin-tazobactam [2]. Against specific isolates, aztreonam MICs for E. coli and K. pneumoniae are <0.1 and 3.1 µg/mL respectively, markedly lower than the >100 µg/mL observed for Gram-positive comparators like S. pneumoniae [3].

Antibiotic Susceptibility Gram-Negative Bacteria Comparative Efficacy

Aztreonam's Superior PK/PD Target Attainment Drives Higher Clinical Success Compared to Tobramycin

In a head-to-head clinical study, achieving the PK/PD target of AUC24/MIC was associated with a higher probability of clinical success for aztreonam. Patients exceeding the AUC24/MIC breakpoint of 184 had an 85% clinical success rate, compared to 53% for those below it [1]. For tobramycin, the success rates were 80% and 47% above and below its respective breakpoint of 110, respectively [1]. Overall, the likelihood of achieving a cure was 5.1 times greater in patients exceeding the target ratios for both drugs (P < 0.01) [1].

Pharmacokinetics Pharmacodynamics Clinical Outcomes

Inhaled Aztreonam Lysine Achieves Supra-MIC Pulmonary Concentrations Unattainable with Systemic Dosing

The development of an inhaled formulation (aztreonam lysine) allows for localized pulmonary delivery that dramatically increases drug concentration at the site of infection. Following inhalation, mean sputum concentrations of aztreonam reach levels hundreds of times above the MIC50 for Pseudomonas aeruginosa [1]. Sputum concentrations remain at or above the MIC50 for at least 4 hours post-dose [2]. This contrasts with intravenous administration, where achieving such high pulmonary concentrations would be impossible due to systemic toxicity constraints [1].

Inhaled Antibiotics Cystic Fibrosis Drug Delivery

High-Purity Aztreonam Achievable via Patented Refinement Process for Demanding Industrial Applications

A patented purification method enables the production of aztreonam with a purity of no less than 99.2%, and mostly no less than 99.5%, which is essential for certain pharmaceutical and research applications [1]. The process also results in a product with very low residue on ignition and significantly low heavy metal content, meeting stringent quality requirements not consistently achieved by generic synthesis routes [1].

Pharmaceutical Manufacturing Purification Patent

Aztreonam Demonstrates a Lower Inoculum Effect than Meropenem, a Key Advantage in High-Burden Infections

The inoculum effect—a reduction in antibiotic activity at high bacterial densities—can compromise clinical outcomes. In an in vitro study with extended-spectrum β-lactam-resistant Enterobacterales, the frequency of the inoculum effect was significantly lower for aztreonam-avibactam (14%) compared to meropenem (38%) [1]. Ceftazidime-avibactam also showed a lower frequency than meropenem (14% vs. 38%), but aztreonam-avibactam exhibited better intrinsic activity (MIC90 of 0.25 mg/L) [1].

Inoculum Effect Carbapenem Resistance In Vitro Activity

Aztreonam-Avibactam Retains High Susceptibility Against Carbapenem-Resistant Enterobacterales (CRE) Where Other β-Lactams Fail

Against carbapenem-resistant Enterobacterales (CRE), aztreonam alone shows very poor activity (only 5.8% susceptible) [1]. However, the combination aztreonam-avibactam demonstrates a remarkable 100.0% susceptibility rate against this highly resistant subset [1]. This is a stark contrast to other β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam (89.4% susceptible) and meropenem-vaborbactam (88.5% susceptible) [1].

Carbapenem Resistance Antibiotic Susceptibility CRE

Optimal Research and Industrial Applications for Aztreonam (CAS 78110-38-0)


Investigating Resistance Mechanisms in Pseudomonas aeruginosa

Aztreonam's well-characterized MIC profile against P. aeruginosa (ranging from 1 to 8 µg/mL) makes it an ideal tool for studying β-lactam resistance mechanisms, including efflux pump overexpression and derepression of AmpC β-lactamases [1]. Its stability against many β-lactamases allows researchers to isolate and study specific resistance pathways without confounding hydrolysis [2].

Formulation Development for Inhaled Therapeutics in Cystic Fibrosis

The ability to achieve high local concentrations in the lung (hundreds of times the MIC50) with the aztreonam lysine salt form is a unique asset for developing new inhalation products [3]. This application scenario is supported by evidence of sustained sputum levels above the MIC50 for at least 4 hours post-dose, a PK profile essential for treating chronic biofilm-associated infections [4].

PK/PD Modeling and Dose Optimization Studies

The established relationship between the AUC24/MIC ratio and clinical success (85% vs. 53% for patients above vs. below the PK/PD target) provides a robust framework for Monte Carlo simulations and other modeling techniques [5]. This data is invaluable for predicting optimal dosing regimens for new formulations or in special patient populations where pharmacokinetic parameters may be altered.

Development of β-Lactamase Inhibitor Combinations

The dramatic recovery of aztreonam's activity against carbapenem-resistant Enterobacterales when combined with avibactam (from 5.8% to 100.0% susceptibility) highlights its role as a model substrate for β-lactamase inhibitor development [6]. This makes it a prime candidate for research into novel inhibitor combinations designed to overcome serine-based β-lactamases, a key strategy for combating antimicrobial resistance.

Quote Request

Request a Quote for (E)-Aztreonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.